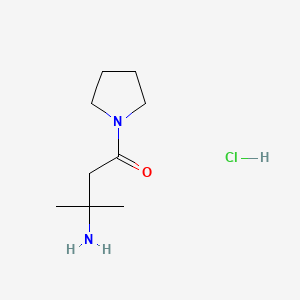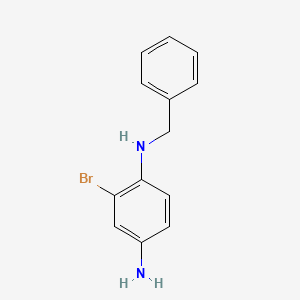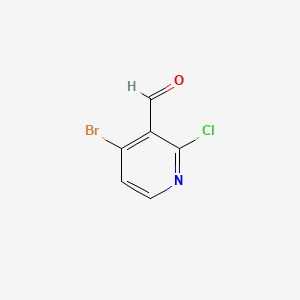
4-Bromo-2-chloropyridine-3-carboxaldehyde
描述
4-Bromo-2-chloropyridine-3-carboxaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrClNO. It is a derivative of pyridine, substituted with bromine, chlorine, and a formyl group. This compound is used in various chemical syntheses and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-chloropyridine with a formylating agent under controlled conditions to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes, followed by formylation. These processes are carried out in specialized reactors with precise temperature and pressure controls to ensure high yield and purity .
化学反应分析
Types of Reactions
4-Bromo-2-chloropyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: 4-Bromo-2-chloropyridine-3-carboxylic acid.
Reduction: 4-Bromo-2-chloropyridine-3-methanol.
Coupling: Biaryl compounds.
科学研究应用
4-Bromo-2-chloropyridine-3-carboxaldehyde is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Bromo-2-chloropyridine-3-carboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-chloropyridine-3-carboxaldehyde
- 3-Bromo-4-pyridinecarboxaldehyde
- 4-Bromo-2-chloropyridine-3-carboxylic acid
- Methyl 5-bromo-2-chloropyridine-3-carboxylate .
Uniqueness
4-Bromo-2-chloropyridine-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-2-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMGNDNTOOOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704431 | |
| Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-84-1 | |
| Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128071-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

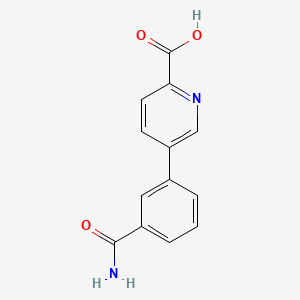



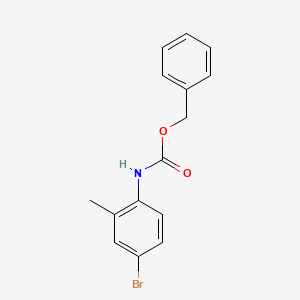
![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)
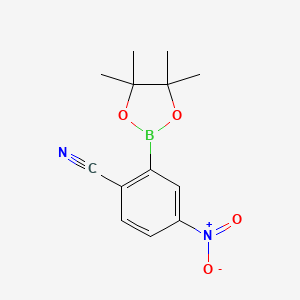
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)
![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
